

Application Notes and Protocols: Vby-825

Competitive Activity-Based Probe Assay

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Compound of Interest

Compound Name: Vby-825

Cat. No.: B1139138

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Introduction

Vby-825 is a potent, reversible, and competitive pan-cathepsin inhibitor with high potency against several cysteine cathepsins, particularly cathepsins B, L, S, and V.^{[1][2][3]} These proteases are often dysregulated in various diseases, including cancer, where they play crucial roles in tumor progression, invasion, and metastasis.^{[4][5][6][7][8]} This document provides detailed application notes and protocols for utilizing a competitive activity-based protein profiling (ABPP) assay to characterize the inhibitory activity of **Vby-825** on its target cathepsins.

Activity-based protein profiling is a powerful chemoproteomic technique that employs active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. In the context of **Vby-825**, a competitive ABPP assay is employed. This involves pre-incubating a biological sample with **Vby-825**, followed by the introduction of a broad-spectrum, irreversible activity-based probe (ABP) that covalently modifies the active site of cathepsins. The potency of **Vby-825** is determined by its ability to compete with the ABP for binding to the active site, resulting in a measurable reduction in probe labeling.

Data Presentation

The inhibitory potency of **Vby-825** against its target cathepsins has been determined using various assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: In Vitro Inhibitory Potency (Ki) of **Vby-825** against Purified Human Cathepsins[1][9]

Cathepsin Isoform	Apparent Inhibition Constant (Ki(app)) (pM)
Cathepsin S	130
Cathepsin L	250
Cathepsin V	250
Cathepsin B	330
Cathepsin K	2300
Cathepsin F	4700

Table 2: Cellular Inhibitory Potency (IC50) of **Vby-825** in Human Umbilical Vein Endothelial Cells (HUVECs)[1][10]

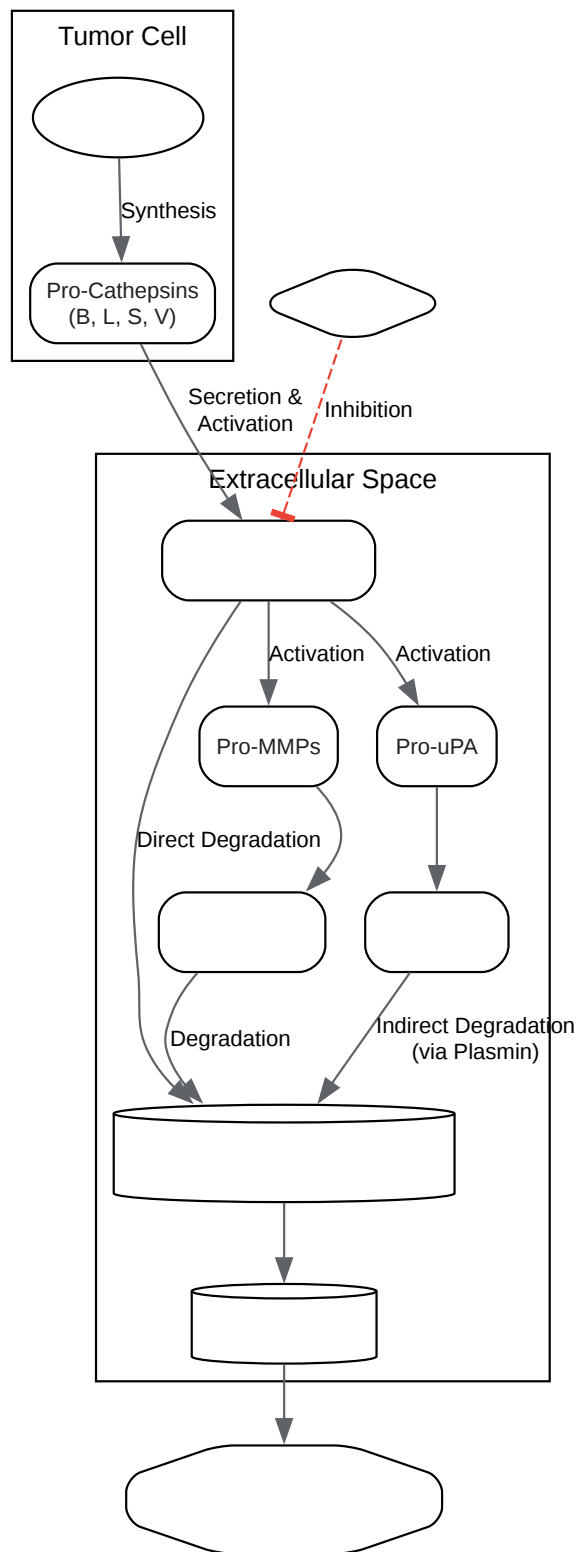
Cathepsin Isoform	IC50 (nM)
Cathepsin L (heavy chain isoform 1)	0.5
Cathepsin L (heavy chain isoform 2)	3.3
Cathepsin B	4.3

Signaling Pathways and Experimental Workflows

Cathepsin-Mediated Extracellular Matrix Degradation in Cancer Invasion

Cathepsins B, L, S, and V are key players in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[4][8] Secreted cathepsins can directly cleave ECM components like collagen, laminin, and fibronectin.[8] Additionally, they can activate other proteases, such as matrix metalloproteinases (MMPs) and the urokinase-type plasminogen activator (uPA), initiating a proteolytic cascade that further dismantles the ECM barrier.[6][8] **Vby-825**, by inhibiting these cathepsins, can disrupt this process and potentially reduce tumor cell invasion.

Cathepsin-Mediated ECM Degradation Pathway

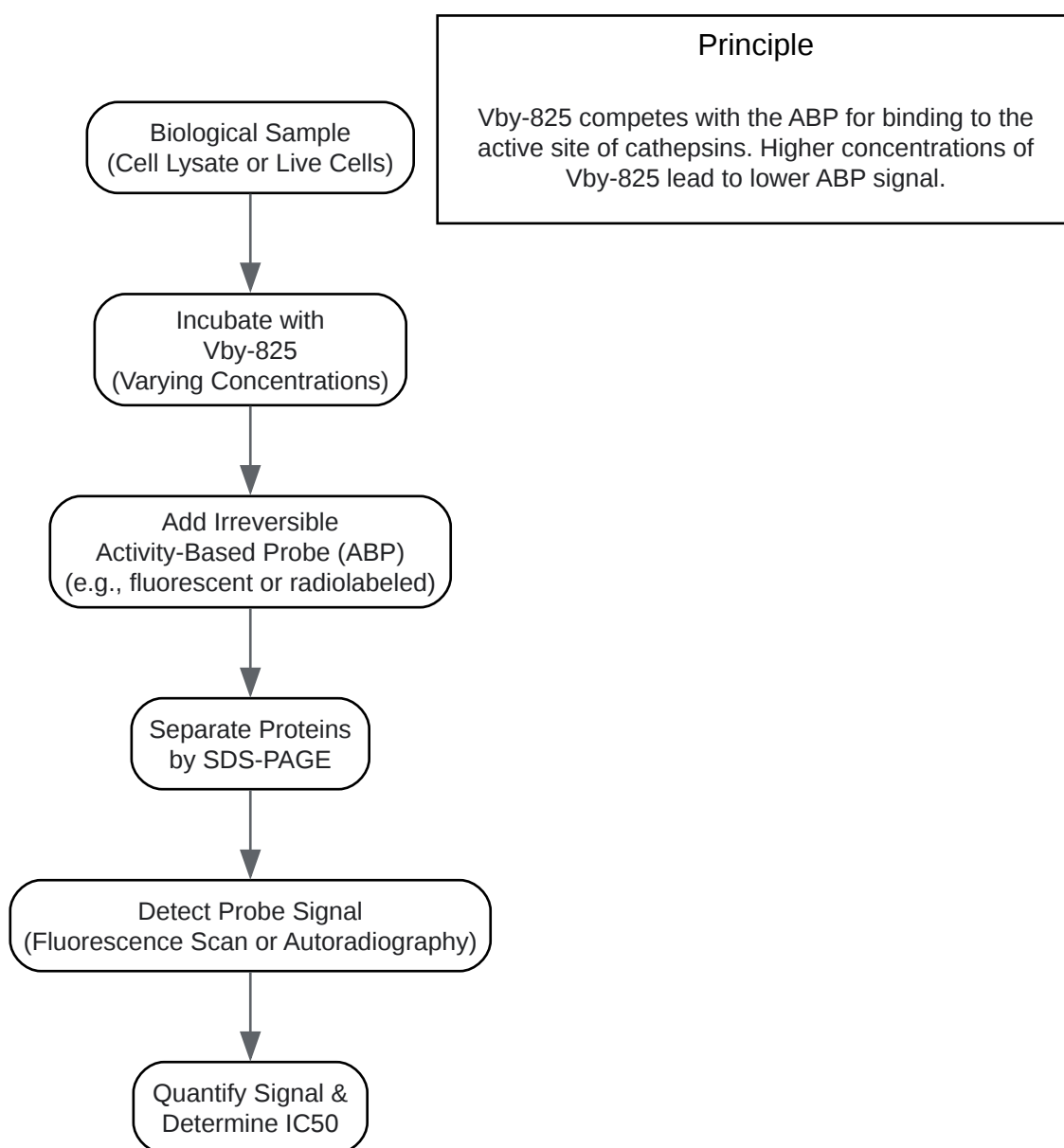
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Caption: Cathepsin-mediated degradation of the extracellular matrix.

Experimental Workflow for Competitive Activity-Based Protein Profiling (ABPP)

The following diagram outlines the general workflow for a competitive ABPP experiment to determine the inhibitory potency of **Vby-825**.

Competitive ABPP Workflow for Vby-825



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Caption: Workflow for **Vby-825** competitive ABPP.

Experimental Protocols

Protocol 1: In-Gel Fluorescence Detection of Vby-825-Mediated Cathepsin Inhibition in Cell Lysates

This protocol describes a competitive ABPP assay to visualize and quantify the inhibition of active cathepsins by **Vby-825** in cell lysates using a fluorescently tagged ABP.

Materials:

- Cells of interest (e.g., HUVECs, cancer cell lines)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, supplemented with protease inhibitors, excluding cysteine protease inhibitors)
- **Vby-825**
- Fluorescent cathepsin ABP (e.g., a quenched activity-based probe like VGT-309 or a non-quenched probe)
- 4x SDS-PAGE loading buffer
- SDS-PAGE gels and running buffer
- Fluorescence gel scanner

Procedure:

- **Cell Lysis:** Harvest cells and wash with cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- **Protein Quantification:** Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
- **Competitive Inhibition:**

- In separate microcentrifuge tubes, dilute 20-50 µg of protein lysate to a final volume of 45 µL with lysis buffer.
- Prepare serial dilutions of **Vby-825**. Add 5 µL of each **Vby-825** dilution (or vehicle control) to the protein lysates.
- Pre-incubate the samples for 30 minutes at 37°C to allow **Vby-825** to bind to the target cathepsins.
- ABP Labeling:
 - Add the fluorescent ABP to all samples to a final concentration of 1-5 µM.
 - Incubate all samples for 1 hour at 37°C.
- SDS-PAGE:
 - Stop the reaction by adding 1/3 volume of 4x SDS-PAGE loading buffer and boiling for 5 minutes at 95°C.
 - Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- In-Gel Fluorescence Scanning:
 - Carefully remove the gel and visualize the fluorescently labeled cathepsins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen ABP.
- Data Analysis:
 - Quantify the fluorescence intensity of the bands corresponding to the different cathepsins.
 - Plot the fluorescence intensity against the concentration of **Vby-825** to determine the IC50 value.

Protocol 2: Whole-Cell Enzyme Occupancy Assay for Vby-825 using a Radiolabeled ABP

This protocol is adapted from the methodology used to determine the cellular potency of **Vby-825**.^[1] It employs a radiolabeled, irreversible ABP in a competitive format with **Vby-825** in intact cells.

Materials:

- Adherent cells expressing target cathepsins (e.g., HUVECs)
- Complete cell culture medium
- **Vby-825**
- Radiolabeled, irreversible cathepsin ABP (e.g., ¹²⁵I-DMK)
- Cell lysis buffer
- SDS-PAGE gels and running buffer
- Phosphorimager or autoradiography film

Procedure:

- Cell Seeding: Seed cells in a multi-well plate and grow to confluence.
- **Vby-825** Treatment:
 - Prepare serial dilutions of **Vby-825** in complete cell culture medium.
 - Remove the old medium from the wells and add the **Vby-825** dilutions. Include a vehicle control.
 - Incubate the cells for 4 hours at 37°C in a 5% CO₂ incubator.
- Radiolabeled ABP Incubation:
 - Add the radiolabeled ABP to each well.
 - Incubate for 1 hour at 37°C.

- Cell Lysis:
 - Aspirate the medium and wash the cells with cold PBS.
 - Add ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.
 - Scrape the cells and collect the lysates.
- SDS-PAGE and Autoradiography:
 - Determine the protein concentration of the lysates.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Dry the gel and expose it to a phosphorimager screen or autoradiography film.
- Data Analysis:
 - Quantify the signal intensity of the radiolabeled cathepsin bands.
 - Determine the IC₅₀ values by plotting the signal intensity against the concentration of **Vby-825**.

Disclaimer: These protocols provide a general framework. Optimization of incubation times, concentrations, and specific reagents may be necessary for different cell types and experimental setups. Always follow appropriate safety precautions when working with chemical inhibitors and radioactive materials.

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